molecular formula C14H14O2 B3255618 2-(3-Phenylphenoxy)ethanol CAS No. 256944-17-9

2-(3-Phenylphenoxy)ethanol

Cat. No.: B3255618
CAS No.: 256944-17-9
M. Wt: 214.26 g/mol
InChI Key: UPXVAAKLDJSZBC-UHFFFAOYSA-N
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Description

2-(3-Phenylphenoxy)ethanol (CAS: Not explicitly provided in evidence; structural analog referenced in ) is a glycol ether derivative characterized by a phenylphenoxy group attached to an ethanol backbone. Its molecular formula is C₁₄H₁₄O₂, with a molecular weight of 214.26 g/mol. This compound is notable for its aromatic ether structure, which influences its solubility, volatility, and reactivity.

Properties

IUPAC Name

2-(3-phenylphenoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-9-10-16-14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXVAAKLDJSZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Phenylphenoxy)ethanol can be synthesized through the reaction of 3-phenylphenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phenol and ethylene oxide in an alkaline environment. Sodium hydroxide, ammonia, or other alkaline catalysts are used to facilitate the reaction. The process is carried out in reactors designed to handle the exothermic nature of the reaction and to ensure the safety and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylphenoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Phenylphenoxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial properties of 2-(3-Phenylphenoxy)ethanol are attributed to its ability to disrupt microbial cell membranes. It interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. This compound is effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in various formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 2-(3-Phenylphenoxy)ethanol and Analogs
Compound Name CAS Number Molecular Weight (g/mol) Boiling/Melting Point Solubility Toxicity (Acute, Oral) Applications
This compound Not explicitly listed 214.26 Data unavailable Likely lipophilic Not reported Research/industrial synthesis
2-Phenoxyethanol 122-99-6 138.16 245°C (bp) Miscible in water Low toxicity (LD₅₀: 1,260 mg/kg) Preservative, solvent
2-(4-Phenylphenoxy)ethanol 19070-95-2 214.26 Data unavailable Lipophilic Not reported Material science research
2-(3-Nitrophenyl)ethanol 52022-77-2 167.16 Data unavailable Moderate in polar solvents Not reported Pharmaceutical intermediates
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 310.45 Data unavailable Hydrophobic Acute toxicity (Category 4) Catalyst recycling


Key Observations :

  • Molecular Weight : Bulkier substituents (e.g., tetramethylbutyl group in 9036-19-5) increase molecular weight significantly, impacting diffusion and reactivity .
  • Solubility: Phenolic ethers like this compound are generally lipophilic, whereas simpler analogs like 2-phenoxyethanol exhibit water miscibility due to shorter alkyl chains .
  • Toxicity: Substituents modulate toxicity. The tetramethylbutyl derivative (9036-19-5) shows acute oral toxicity (Category 4), while 2-phenoxyethanol has a higher LD₅₀, indicating lower hazard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Phenylphenoxy)ethanol
Reactant of Route 2
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2-(3-Phenylphenoxy)ethanol

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